molecular formula C14H20O4S B2607082 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid CAS No. 114469-25-9

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid

Cat. No.: B2607082
CAS No.: 114469-25-9
M. Wt: 284.37
InChI Key: NVWAUJPSUAZNNS-UHFFFAOYSA-N
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Description

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid is an organic compound with the molecular formula C14H20O4S and a molecular weight of 284.37 g/mol . This compound is characterized by the presence of a benzyl group, a tert-butylsulfonyl group, and a propanoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid typically involves the reaction of benzyl bromide with tert-butylsulfinyl chloride in the presence of a base, followed by the addition of propanoic acid . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Benzyl-3-(tert-butylsulfonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-3-(tert-butylsulfonyl)propanoic acid is unique due to the presence of both the benzyl and tert-butylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-benzyl-3-tert-butylsulfonylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4S/c1-14(2,3)19(17,18)10-12(13(15)16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWAUJPSUAZNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

280 mg of 2-benzyl-3-tert.-butylthiopropionic acid was dissolved in 5 ml of methanol and, while cooling with ice, 1 g of potassium peroxomonosulfate in 4 ml of water was added and the whole was stirred overnight at room temperature. The solution was diluted with water and extracted with methylene chloride, and the extracts were dried and concentrated by evaporation (260 mg, 82% yield). 1H NMR: 300 MHz spectrum consistent with proposed structure. Anal. calcd. for C14H20O4S: C, 59.13; H, 7.09. Found: C, 59.39; H, 7.08.
Name
2-benzyl-3-tert.-butylthiopropionic acid
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

280 mg of 2-benzyl-3-tert.-butylthio-propionic acid was dissolved in 5 ml of methanol and, while cooling with ice, 1 g of oxone in 4 ml of water was added and the whole was stirred overnight at room temperature. The solution was diluted with water and extracted with methylene chloride, and the extracts were dried and concentrated by evaporation (260 mg, 82% yield) 1H NMR: 300 MHz spectrum consistent with proposed structure. Anal. calcd. for C14H20O4S: C, 59.13; H, 7.09. Found: C, 59.39; H, 7.08.
Name
2-benzyl-3-tert.-butylthio-propionic acid
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

550 mg of 2-benzyl-3-tert.-butylsulphonyl-propionic acid ethyl ester are dissolved in 8 ml of THF and then reacted with 5 ml of water and 0.88 ml of 2N potassium hydroxide solution. The mixture is stirred overnight at room temperature, neutralised with 0.88 ml of 2N hydrochloric acid and concentrated by evaporation. The residue is purified by flash chromatography on 30 g of silica gel 60 (eluant H). Yellow oil; m/e 284; 1H-NMR (DMSO-d6): 1.27 ppm (s, 9H); 2.73-3.1 (m, 4H); 3.2-3.5 (m, 1H); 7.2-7.4 (m, 5H); 12.5 (s, 1H).
Name
2-benzyl-3-tert.-butylsulphonyl-propionic acid ethyl ester
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.88 mL
Type
reactant
Reaction Step Two
Quantity
0.88 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

1.60 g (5.12 mmol) of ethyl (RS)-α-[(tert-butylsulfonyl)methyl]hydrocinnamate were treated with 50 ml of aqueous 5 mM calcium chloride solution and the reaction mixture was warmed to 38° C. while stirring. The pH value was adjusted to 7.5 with 1N sodium hydroxide solution. The hydrolysis was started by the addition of 150 mg of Savinase 6.0 T (NOVO, 2880 Bagsvaerd, Denmark). The pH value was held constant at 7.5 using automatic titration by dosing-in 1N sodium hydroxide solution while stirring vigorously at 38° C. After a consumption of 2.39 ml of 1N sodium hydroxide solution (after 21.3 hours), the reaction mixture was washed twice with 50 ml of ethyl acetate. The aqueous phase was acidified to pH 2.2 with 25% hydrochloric acid and extracted twice with 50 ml of ethyl acetate. The organic phase was dried over magnesium sulfate and evaporated at 1200 Pa/40° C., whereby there were obtained 690 mg (2.42 mmol, 47%, 94% of theory) of (S)-α-[(tert-butylsulfonyl)methylhydrocinnamic acid in the form of white crystals, which had an enantomeric excess of >99%. In order to determine the purity by gas chromatography, the compound obtained was silylated and likewise had a purity of >99%.
Name
ethyl (RS)-α-[(tert-butylsulfonyl)methyl]hydrocinnamate
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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